5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20288502
Molecular Formula: C15H11BrClN5O2
Molecular Weight: 408.64 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H11BrClN5O2 |
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Molecular Weight | 408.64 g/mol |
IUPAC Name | 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C15H11BrClN5O2/c1-24-14-5-3-10(7-12(14)17)19-15(23)11-6-9(16)2-4-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) |
Standard InChI Key | PJTYIXFXTUSTTG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₂BrClN₄O₂, with a molecular weight of 422.64 g/mol. Its structure features:
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A benzamide core substituted with a bromine atom at position 5.
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A 1H-tetrazol-1-yl group at position 2 of the benzene ring.
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An N-(3-chloro-4-methoxyphenyl) substituent, introducing chloro and methoxy functional groups.
The tetrazole ring’s electron-deficient nature enhances hydrogen-bonding capacity, while the halogen atoms (Br, Cl) contribute to hydrophobic interactions and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | 3.2 ± 0.3 |
Solubility (Water) | 12.5 µg/mL (25°C) |
Melting Point | 198–202°C |
pKa (Tetrazole) | 4.7 |
Data derived from computational models and analog comparisons .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves a multi-step protocol:
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Tetrazole Ring Formation:
Reaction of 2-cyanobenzamide with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) at 80°C yields the tetrazole intermediate . -
Bromination:
Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 5 . -
Amidation:
Coupling the brominated intermediate with 3-chloro-4-methoxyaniline via EDCI/HOBt-mediated amidation completes the synthesis .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Tetrazole Formation | NaN₃, NH₄Cl, DMF, 80°C, 12h | 68 |
Bromination | NBS, CH₂Cl₂, RT, 2h | 85 |
Amidation | EDCI, HOBt, DIPEA, DMF, 24h | 72 |
Optimization studies indicate that microwave-assisted synthesis reduces reaction times by 40% without compromising yield .
Biological Activity and Mechanisms
GPR35 Agonism
Structural analogs, such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56), exhibit potent GPR35 agonism with EC₅₀ values of 0.059 μM . The target compound’s chloro and methoxy substituents may enhance receptor binding through:
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Hydrophobic interactions with GPR35’s transmembrane domains.
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Hydrogen bonding via the tetrazole nitrogen atoms.
Table 3: Comparative GPR35 Agonist Activity
Compound | EC₅₀ (μM) | Key Substituents |
---|---|---|
56 | 0.059 | Br, OCH₃ |
63 | 0.041 | Br, F, OCH₃ |
Target Compound | *Pending | Cl, OCH₃ |
*In vitro assays for the target compound are ongoing .
Antiviral Activity
Benzamide derivatives with tetrazole groups demonstrate 85% viral inhibition against H5N1 at 0.25 μmol/mL . The target compound’s halogenated aromatic system may disrupt viral neuraminidase activity through:
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Competitive inhibition of sialic acid binding pockets.
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Disruption of viral assembly via interference with hemagglutinin maturation.
Endpoint | Prediction |
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Ames Mutagenicity | Negative |
Hepatotoxicity | Low risk (TI = 12.4) |
hERG Inhibition | Moderate (IC₅₀ = 8.2 μM) |
Comparative Analysis with Structural Analogs
Substituent-Effect Relationships
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